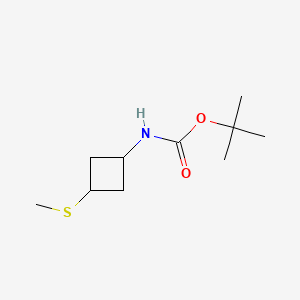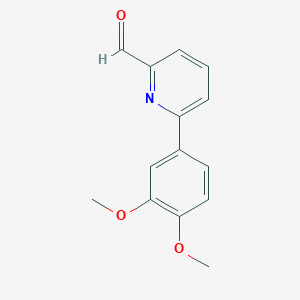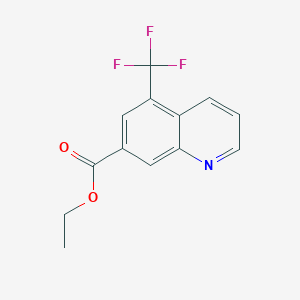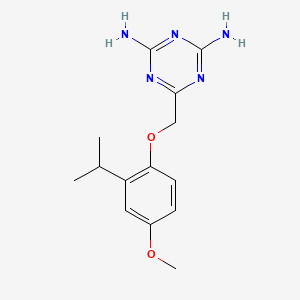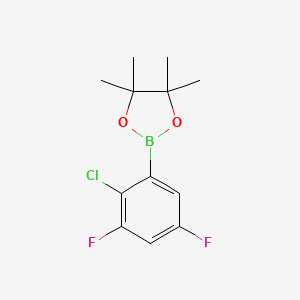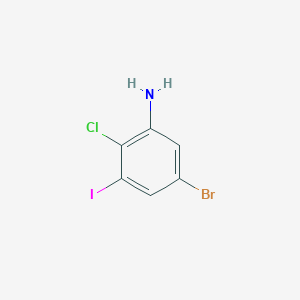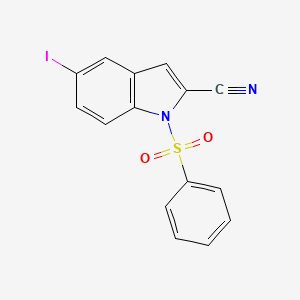
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzenesulfonyl group, an iodine atom, and a carbonitrile group attached to the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by the reaction of benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Iodination of Indole: The iodination of indole can be achieved using iodine and a suitable oxidizing agent, such as iodosobenzene.
Formation of Indole-2-carbonitrile: Indole-2-carbonitrile can be synthesized by the reaction of indole with cyanogen bromide.
Coupling Reaction: The final step involves the coupling of benzenesulfonyl chloride with 5-iodo-indole-2-carbonitrile in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as iodosobenzene or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted indole derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Oxidized indole derivatives with functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduced products such as indole-2-amine derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to protein denaturation and enzyme inhibition . The indole ring can interact with various receptors and enzymes, modulating their activity and affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile is unique due to the presence of the indole ring, which imparts distinct biological activities and chemical reactivity. The combination of the benzenesulfonyl group, iodine atom, and carbonitrile group makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science .
Properties
Molecular Formula |
C15H9IN2O2S |
|---|---|
Molecular Weight |
408.22 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-iodoindole-2-carbonitrile |
InChI |
InChI=1S/C15H9IN2O2S/c16-12-6-7-15-11(8-12)9-13(10-17)18(15)21(19,20)14-4-2-1-3-5-14/h1-9H |
InChI Key |
PTQXJLNLTLLWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)I)C=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


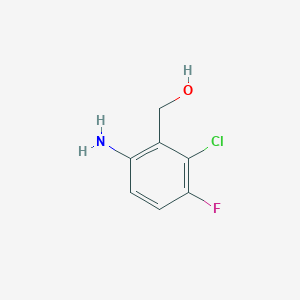
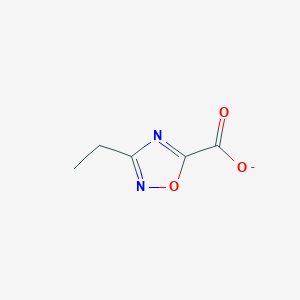
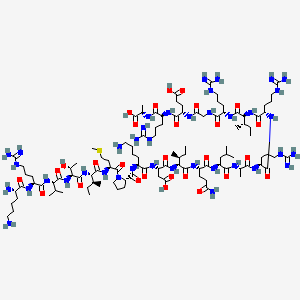
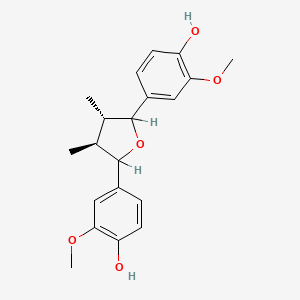
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
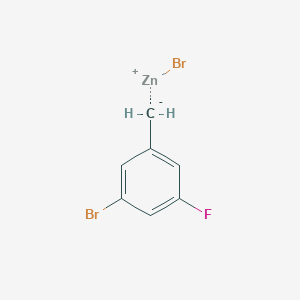
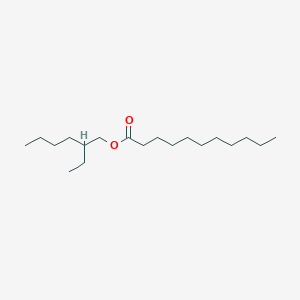
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
